Verrucofortine

概要

説明

ベルコフォルチンは、トリプトファンとロイシンから誘導されたアルカロイドです。これは、真菌Penicillium verrucosum var. cyclopiumから単離された主要な代謝産物です。 ベルコフォルチンの構造と絶対配置は、分光法と化学的手法を組み合わせることで確立されています 。 この化合物は、高毒性ピロン型ポリケチドのベルコシジンなどの他の主要な代謝産物とは関連していません .

準備方法

合成経路と反応条件: ベルコフォルチンは、通常、真菌Penicillium verrucosum var. cyclopiumから単離されます。 単離プロセスには、真菌の培養と、さまざまなクロマトグラフィー技術を用いた化合物の抽出が含まれます 。 構造決定は、紫外線、赤外線、質量分析、核磁気共鳴分光法などの分光法によって達成されます .

工業生産方法: 現在、ベルコフォルチンを大規模に工業生産する方法はありません。 この化合物は、主に真菌培養からの実験室規模の抽出によって得られます .

化学反応の分析

反応の種類: ベルコフォルチンは、酸化、還元、置換反応などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、ベルコフォルチンを酸化させることができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が、還元反応に用いられます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によって化合物の還元形が生成される可能性があります .

4. 科学研究への応用

ベルコフォルチンは、化学、生物学、医学の分野で、いくつかの科学研究への応用があります。

化学: ベルコフォルチンは、アルカロイドの反応性と合成を研究するためのモデル化合物として使用されます。

生物学: この化合物は、抗菌性や抗真菌性など、その潜在的な生物活性について研究されています。

医学: ベルコフォルチンの潜在的な治療的応用、特に真菌感染症の治療における応用を探求する研究が進められています.

工業: ベルコフォルチンは、工業的には広く使用されていませんが、そのユニークな構造は、新しい合成方法を開発するための関心の的となっています.

科学的研究の応用

Chemical Properties and Structure

Verrucofortine is classified as a secondary metabolite, primarily synthesized from tryptophan and leucine. Its structure has been elucidated through spectroscopic methods, confirming its distinct characteristics compared to other metabolites produced by Penicillium species, such as verrucosidin, which is known for its neurotoxic properties .

Pharmacological Applications

-

Antimicrobial Activity

- This compound exhibits antimicrobial properties against various pathogens. It has been studied for its efficacy in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antibiotics .

- A study highlighted its ability to enhance survival rates in models infected with Candida albicans, indicating its potential as an antifungal agent .

- Neuroprotective Effects

- Cancer Research

Biotechnological Applications

- Biocontrol Agent

-

Biosynthesis Studies

- This compound's biosynthetic pathways are being studied using CRISPR-Cas9 technology to understand how Penicillium species produce this and related compounds. This research could lead to the development of engineered strains that produce higher yields of this compound or other valuable metabolites .

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of this compound demonstrated that it significantly reduced the growth of Candida albicans in vitro. The results indicated that treatment with this compound led to a 70% reduction in fungal biomass compared to untreated controls, showcasing its potential as an effective antifungal agent .

Case Study 2: Neuroprotective Potential

In a recent experiment involving neuronal cell cultures, this compound was shown to protect against oxidative stress-induced damage. Cells treated with this compound exhibited lower levels of apoptosis markers compared to control groups, suggesting its potential role in neuroprotection and treatment strategies for neurodegenerative disorders .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial | Inhibition of Candida albicans | 70% reduction in biomass at optimal concentrations |

| Neuroprotection | Protection against oxidative stress | Reduced apoptosis markers in neuronal cultures |

| Biocontrol | Use in agriculture | Effective against fungal pathogens |

| Biosynthesis | CRISPR-Cas9 studies | Enhanced understanding of metabolic pathways |

作用機序

ベルコフォルチンの作用機序は、さまざまな分子標的や経路との相互作用を含みます。 この化合物の効果は、主に真菌細胞内の特定の酵素や受容体への結合を介して仲介され、細胞プロセスを阻害し、真菌の増殖を抑制します 。 正確な分子標的と経路はまだ調査中ですが、予備的な研究では、ベルコフォルチンが真菌細胞壁の合成と膜の完全性を妨げる可能性があることが示唆されています .

類似化合物:

ベルコシジン: 同じ真菌によって産生される、高毒性のピロン型ポリケチド。

ノルメチルベルコシジン: Penicillium verrucosum var. cyclopiumから単離された別の代謝産物。

シクロペニンとシクロペノール: 類似の構造的特徴を持つことが知られている真菌代謝産物.

ユニークさ: ベルコフォルチンは、その特定の構造と、ベルコシジンなどの他の代謝産物に比べて毒性が低いことから、ユニークです。 トリプトファンとロイシンから誘導されたことも、他の真菌代謝産物とは異なる点です .

類似化合物との比較

Verrucosidin: A highly toxic pyrone-type polyketide produced by the same fungus.

Normethylverrucosidin: Another metabolite isolated from Penicillium verrucosum var. cyclopium.

Cyclopenin and Cyclopenol: Known fungal metabolites with similar structural features.

Uniqueness: Verrucofortine is unique due to its specific structure and lack of toxicity compared to other metabolites like verrucosidin. Its derivation from tryptophan and leucine also sets it apart from other fungal metabolites .

生物活性

Verrucofortine is a bioactive compound isolated from the fungus Penicillium verrucosum var. cyclopium, which has gained attention due to its unique chemical structure and potential biological activities. This article provides an overview of the biological activity of this compound, including its toxicity, pharmacological properties, and relevant case studies.

Chemical Structure and Isolation

This compound is classified as an alkaloid derived from tryptophan and leucine. Its structure has been elucidated through various spectroscopic techniques, distinguishing it from other metabolites such as verrucosidin, which is a known neurotoxin. The isolation of this compound involves extraction from fungal cultures, typically utilizing solvents like methanol and chloroform for optimal yield .

Biological Activity

Toxicity Studies

This compound has been subjected to toxicity assessments in animal models. Notably, studies conducted on mice indicated that doses as high as 160 mg/kg administered intraperitoneally did not result in observable toxic effects. This suggests a favorable safety profile for this compound compared to other fungal metabolites .

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, although specific mechanisms and efficacy against various pathogens require further investigation.

- Cytotoxic Effects : The compound has shown potential cytotoxic effects against certain cancer cell lines. For instance, studies on related alkaloids indicate that they can inhibit cell proliferation in human cancer cells, suggesting that this compound may have similar properties .

Table 1: Summary of Biological Activities of this compound

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various fungal alkaloids, including those related to this compound, against several human cancer cell lines such as HeLa and MCF-7. The results indicated that certain derivatives exhibited IC50 values ranging from 20 to 30 μg/mL, demonstrating moderate cytotoxic activity. Further structure-activity relationship studies are needed to optimize these compounds for potential therapeutic applications .

特性

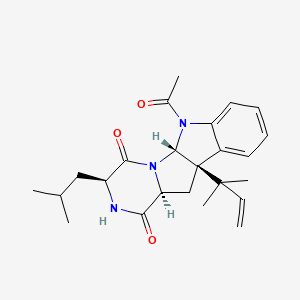

IUPAC Name |

(1R,4S,7S,9R)-16-acetyl-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3/c1-7-23(5,6)24-13-19-20(29)25-17(12-14(2)3)21(30)27(19)22(24)26(15(4)28)18-11-9-8-10-16(18)24/h7-11,14,17,19,22H,1,12-13H2,2-6H3,(H,25,29)/t17-,19-,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRZKNPRSPWNNW-UNBWHIKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921171 | |

| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113706-21-1 | |

| Record name | Verrucofortine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113706211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-1-hydroxy-10b-(2-methylbut-3-en-2-yl)-3-(2-methylpropyl)-3,5a,6,10b,11,11a-hexahydro-4H-pyrazino[1',2':1,5]pyrrolo[2,3-b]indol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。